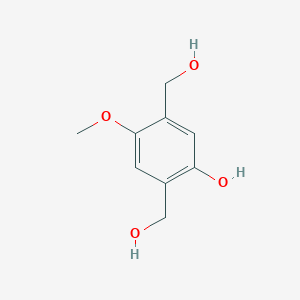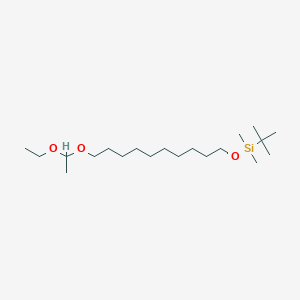
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple methyl groups and a silicon atom integrated into its molecular framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane typically involves the use of organosilicon chemistry. One common method includes the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often require a platinum-based catalyst and are conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is utilized in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane exerts its effects involves interactions with various molecular targets. The silicon atom in its structure can form strong bonds with oxygen and carbon, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-3-(3,7,12,16,20-pentamethyl-3,7,11,15,19-henicosapentaen-1-yl)oxirane
- 4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Uniqueness
2,2,3,3,16-Pentamethyl-4,15,17-trioxa-3-silanonadecane stands out due to its unique combination of methyl groups and a silicon atom, which imparts distinct chemical properties. Its ability to undergo a variety of reactions and form stable complexes makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
90934-05-7 |
|---|---|
Molekularformel |
C20H44O3Si |
Molekulargewicht |
360.6 g/mol |
IUPAC-Name |
tert-butyl-[10-(1-ethoxyethoxy)decoxy]-dimethylsilane |
InChI |
InChI=1S/C20H44O3Si/c1-8-21-19(2)22-17-15-13-11-9-10-12-14-16-18-23-24(6,7)20(3,4)5/h19H,8-18H2,1-7H3 |
InChI-Schlüssel |
LPEMABONSOSYTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OCCCCCCCCCCO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)
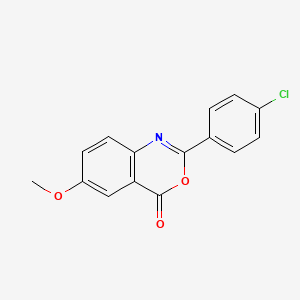


![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
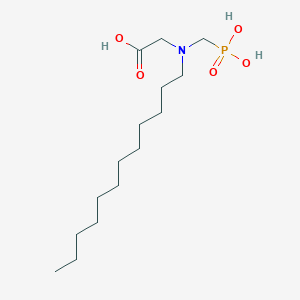
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
![[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14351148.png)
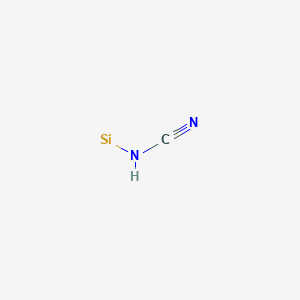
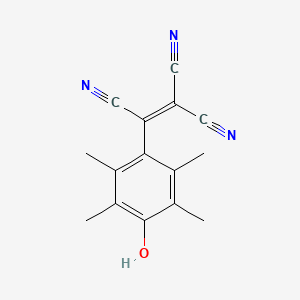
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
